2-(1H-imidazol-2-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C6H10N2O·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method involves the reaction of imidazole with chloroacetone, followed by reduction and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the careful control of temperature, pH, and reaction time to ensure the efficient conversion of starting materials to the desired product. Purification steps such as crystallization and recrystallization are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imidazole-2-carboxylic acids, imidazole alcohols, and various substituted imidazole derivatives .
Scientific Research Applications
2-(1H-imidazol-2-yl)propan-2-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, known for its wide range of biological activities.
2-Methylimidazole: A derivative with similar chemical properties but different biological activities.
4(5)-Methylimidazole: Another derivative with distinct chemical and biological properties.
Uniqueness
2-(1H-imidazol-2-yl)propan-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C6H11ClN2O |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-6(2,9)5-7-3-4-8-5;/h3-4,9H,1-2H3,(H,7,8);1H |
InChI Key |
JXGWQYURBFOBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.